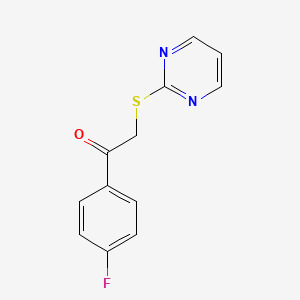
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is a chemical compound that features a fluorophenyl group and a pyrimidinylsulfanyl group attached to an ethanone backbone. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by reacting 4-fluorobenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Formation of the Pyrimidinylsulfanyl Intermediate: This involves the reaction of pyrimidine-2-thiol with a suitable reagent to form the pyrimidinylsulfanyl intermediate.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the pyrimidinylsulfanyl intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- 1-(4-Bromophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- 1-(4-Methylphenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H9FN2OS |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H9FN2OS/c13-10-4-2-9(3-5-10)11(16)8-17-12-14-6-1-7-15-12/h1-7H,8H2 |
InChI Key |
IVLYFNWUPQJHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


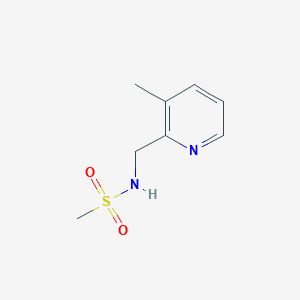

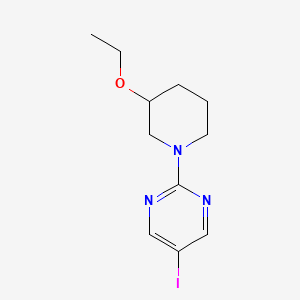
![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)
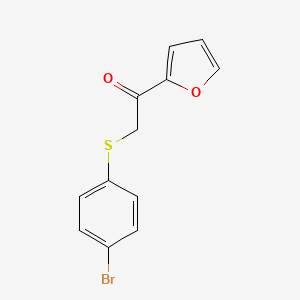
![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)
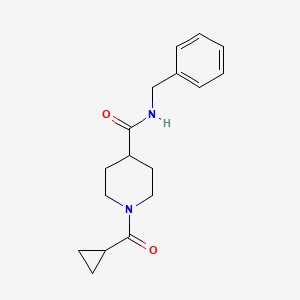
![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
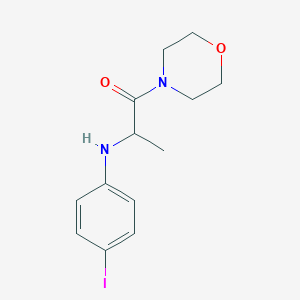
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
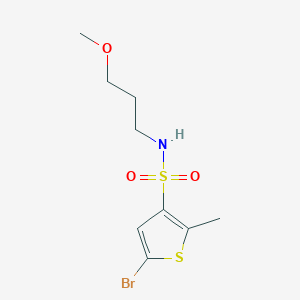
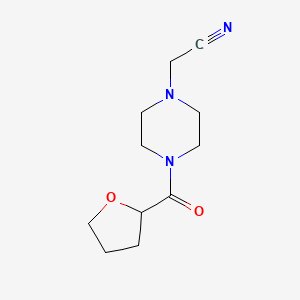
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
